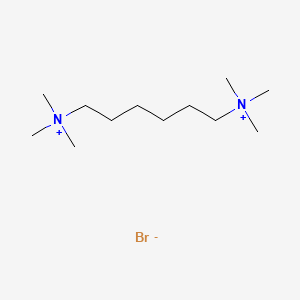
Hexazinon
Übersicht
Beschreibung
Hexazinone is an organic compound widely used as a broad-spectrum herbicide. It belongs to the triazine class of herbicides and is known for its effectiveness in controlling a variety of grasses, broadleaf, and woody plants. Hexazinone is a colorless solid that exhibits some solubility in water and high solubility in most organic solvents except alkanes . It functions by inhibiting photosynthesis, making it a nonselective herbicide .
Wirkmechanismus
Target of Action
Hexazinone, a broad-spectrum herbicide, primarily targets annual, biennial, perennial, and woody weeds . It is absorbed through the roots and foliage of plants . The primary biological target of Hexazinone is the photosynthesis process .
Mode of Action
Hexazinone functions by inhibiting photosynthesis , making it a nonselective herbicide . It is rapidly absorbed by the leaves and roots . Specifically, triazines like Hexazinone can bind to the D-1 quinone protein of the electron transport chain in photosystem II, thereby inhibiting photosynthesis . This diversion of electrons can damage membranes and destroy cells .
Biochemical Pathways
The primary biochemical pathway affected by Hexazinone is the photosynthesis pathway . By binding to the D-1 quinone protein in photosystem II, Hexazinone disrupts the electron transport chain, leading to the inhibition of photosynthesis . This results in the destruction of chloroplast and cell membranes, and other vital compounds .
Pharmacokinetics
Hexazinone exhibits some solubility in water but is highly soluble in most organic solvents except alkanes . It is a pervasive groundwater contaminant, and its use puts groundwater at high risk of contamination due to its high leaching potential . The average half-life of Hexazinone in soils is 90 days , but it can sometimes be found in runoff up to six months after application .
Result of Action
The result of Hexazinone’s action is the effective control of many annual and perennial broadleaf herbs, some grasses, and some woody species . It can also lead to significant losses of algae and macrophytic biomass, which could produce a ripple effect in the food chain that ultimately could impact fish and wildlife species .
Action Environment
It can enter aquatic systems through surface and subsurface runoff following application and drift during application . The rate of degradation was lower using secondary effluent than that of Milli-Q water due to the presence of dissolved organics in wastewater . The reactions in both matrices obeyed pseudo-first-order kinetics .
Wissenschaftliche Forschungsanwendungen
Hexazinone has diverse applications in scientific research, including:
-
Chemistry
-
Biology
-
Medicine
- Limited direct applications, but its mechanism of action provides insights into photosynthesis inhibition.
-
Industry
Biochemische Analyse
Biochemical Properties
Hexazinone plays a significant role in biochemical reactions by inhibiting photosynthesis. It achieves this by binding to the D-1 quinone protein of the electron transport chain in photosystem II. This binding inhibits the normal flow of electrons, leading to the production of reactive oxygen species that damage cellular membranes and other biomolecules . Hexazinone interacts with various enzymes and proteins involved in the photosynthetic process, disrupting the normal function of these biomolecules and ultimately leading to cell death.
Cellular Effects
Hexazinone has profound effects on various types of cells and cellular processes. In plant cells, it inhibits photosynthesis by blocking the electron transport chain in photosystem II, leading to the production of reactive oxygen species that cause cellular damage . This inhibition results in the loss of chlorophyll, leakage of cellular contents, and cell death. In animal cells, hexazinone has been shown to cause cellular necrosis and decreased body weight in chronic exposure studies . It also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting normal cellular functions.
Molecular Mechanism
The molecular mechanism of hexazinone involves its binding to the D-1 quinone protein in photosystem II, which inhibits the electron transport chain and disrupts the normal flow of electrons . This inhibition leads to the production of reactive oxygen species that damage cellular membranes and other biomolecules. Hexazinone also affects enzyme activity by inhibiting key enzymes involved in photosynthesis, leading to a cascade of cellular damage and cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexazinone change over time. It degrades approximately 10% in five weeks when exposed to artificial sunlight in distilled water, but degradation in natural waters can be three to seven times greater . The stability and degradation of hexazinone are influenced by various factors, including the presence of dissolved organics and the type of water matrix. Long-term exposure to hexazinone in laboratory settings has shown that it can cause persistent cellular damage and disrupt normal cellular functions.
Dosage Effects in Animal Models
The effects of hexazinone vary with different dosages in animal models. Chronic exposure to high doses of hexazinone has been shown to cause decreased body weight and cellular necrosis in rats . The threshold effects observed in these studies indicate that hexazinone can cause significant toxic effects at high doses, including damage to vital organs and disruption of normal physiological functions.
Metabolic Pathways
Hexazinone is involved in various metabolic pathways, including its degradation and transformation in the environment. It is metabolized by soil microorganisms and plants, leading to the formation of various degradation products . The metabolic pathways of hexazinone involve the action of enzymes and cofactors that break down the compound into less toxic forms. These pathways also affect metabolic flux and metabolite levels, influencing the overall impact of hexazinone on the environment.
Transport and Distribution
Hexazinone is transported and distributed within cells and tissues through various mechanisms. It is absorbed by plant roots and translocated to the leaves, where it exerts its herbicidal effects . The transport of hexazinone involves various transporters and binding proteins that facilitate its movement within the plant. The distribution of hexazinone within the plant affects its localization and accumulation, influencing its overall effectiveness as a herbicide.
Subcellular Localization
The subcellular localization of hexazinone plays a crucial role in its activity and function. Hexazinone is primarily localized in the chloroplasts of plant cells, where it inhibits photosynthesis by blocking the electron transport chain in photosystem II . The targeting signals and post-translational modifications that direct hexazinone to specific compartments or organelles are essential for its herbicidal activity. The localization of hexazinone within the chloroplasts allows it to effectively disrupt the photosynthetic process and cause cellular damage.
Vorbereitungsmethoden
Hexazinone can be synthesized through two primary synthetic routes:
-
First Synthetic Route
Starting Material: Methyl chloroformate and cyanamide.
Reaction Pathway: This route involves a five-step pathway to form hexazinone.
-
Second Synthetic Route
Starting Material: Methyl thiourea.
Reaction Pathway: This route also leads to the formation of hexazinone.
In industrial production, hexazinone is manufactured by DuPont and sold under the trade name Velpar .
Analyse Chemischer Reaktionen
Hexazinone undergoes various chemical reactions, including:
-
Oxidation
Reagents and Conditions: UV-based oxidation with hydrogen peroxide (H₂O₂).
Major Products: Degradation products formed through hydroxyl radical (•OH) interactions.
-
Photodegradation
Reagents and Conditions: UV irradiation (UVA, UVB, UVC) with or without hydrogen peroxide.
Major Products: Degradation products formed under different irradiation sources.
-
Adsorption
Reagents and Conditions: Adsorption on coconut shell–based granular activated carbon.
Major Products: Hexazinone is effectively adsorbed through π-π electron donor–acceptor interactions.
Vergleich Mit ähnlichen Verbindungen
Hexazinone is compared with other triazine herbicides, such as:
-
Diuron
-
Metribuzin
-
Tebuthiuron
Hexazinone’s uniqueness lies in its high solubility in water and its broad-spectrum activity, making it highly effective in various environmental conditions .
Eigenschaften
IUPAC Name |
3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-14(2)10-13-11(17)16(12(18)15(10)3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWXEEYDBZRFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=O)N(C1=O)C2CCCCC2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Record name | HEXAZINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18159 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024145 | |
| Record name | Hexazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexazinone is a white crystalline solid. Corrosive eye irritant. Used as an herbicide., White crystals; [CAMEO] | |
| Record name | HEXAZINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18159 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexazinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1766 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes | |
| Record name | Hexazinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 3.3X10+4 mg/L at 25 °C, At 25 °C (g/kg): chloroform 3880, methanol 2650, benzene 940, dimethylformamide 836, acetone 792, toluene 386, hexane 3 | |
| Record name | Hexazinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity = 1.25 | |
| Record name | Hexazinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000225 [mmHg], 2.25X10-7 mm Hg at 25 deg (extrapolated) | |
| Record name | Hexazinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1766 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Hexazinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Inhibition of photosynthesis at photosystem II. | |
| Record name | Hexazinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, Colorless crystals | |
CAS No. |
51235-04-2 | |
| Record name | HEXAZINONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18159 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51235-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexazinone [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051235042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 3-cyclohexyl-6-(dimethylamino)-1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4024145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclohexyl-6-dimethylamino-1-methyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAZINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y51727MR1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hexazinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
117.2 °C | |
| Record name | Hexazinone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6670 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of hexazinone?
A1: Hexazinone inhibits photosynthesis by disrupting the photosynthetic electron transport chain in photosystem II (PSII). [, , , , ] Specifically, it binds to the QB binding niche of the D1 protein, hindering electron flow and ultimately halting the production of energy needed for plant growth. [, ]
Q2: What are the visible effects of hexazinone on susceptible plants?
A2: Hexazinone application leads to a range of symptoms, including leaf chlorosis (yellowing), necrosis (tissue death), and ultimately plant death. [, , ] The severity of injury depends on factors such as the plant species, growth stage, herbicide rate, and environmental conditions. [, , ]
Q3: How does hexazinone's impact on photosynthesis translate to its herbicidal activity?
A3: By inhibiting photosynthesis, hexazinone deprives plants of the energy they need for essential metabolic processes. [, ] This disruption ultimately leads to growth arrest and plant death, effectively controlling unwanted vegetation. []
Q4: Does hexazinone impact other physiological processes besides photosynthesis?
A4: Research suggests hexazinone can influence other physiological processes like nitrogen fixation, ammonification, nitrification, denitrification, and soil respiration, particularly at higher concentrations than recommended field rates. [, ]
Q5: What is the molecular formula and weight of hexazinone?
A5: Hexazinone has a molecular formula of C12H20N4O2 and a molecular weight of 252.31 g/mol. []
Q6: How does soil type affect the persistence and efficacy of hexazinone?
A6: Soil properties significantly influence hexazinone's behavior. In sandy soils, hexazinone tends to leach more readily due to lower organic matter content, potentially impacting its efficacy and increasing the risk of groundwater contamination. [, , , ] In contrast, clay soils with higher organic matter content exhibit stronger sorption, potentially reducing leaching but also affecting bioavailability. [, ]
Q7: Does the presence of specific plant species impact hexazinone degradation in soil?
A7: Research on the riparian forest species Cecropia hololeuca suggests that its presence can enhance hexazinone mineralization in soil microcosms without significantly increasing the colony-forming units of hexazinone and lignin biodegrader fungi. []
Q8: Are there any specific formulations designed to improve hexazinone's efficacy or minimize its environmental impact?
A8: Research highlights the development of clay-based formulations utilizing organoclays like hexadecyltrimethylammonium-exchanged Arizona montmorillonite (HDTMA-SA) to control hexazinone release. [] These formulations aim to reduce leaching and prolong its efficacy in the soil. []
Q9: Is there evidence of hexazinone resistance developing in weed species?
A9: Yes, research has documented the emergence of hexazinone resistance in certain weed species. For instance, red sorrel (Rumex acetosella) populations from commercial blueberry fields exhibited resistance to hexazinone, with some surviving at rates as high as 7.68 kg ai ha−1. []
Q10: What are the potential mechanisms behind hexazinone resistance?
A10: Resistance mechanisms can be complex and multifaceted. In hexazinone-resistant red sorrel, a specific mutation in the chloroplast psbA gene encoding the D1 protein was identified. [] This mutation, a Phe to Val substitution at position 255, is located in the QB binding niche of the D1 protein, potentially altering hexazinone binding and reducing its efficacy. [] Another study identified a Phe to Ile substitution at position 255 in hexazinone-resistant shepherd's-purse (Capsella bursa-pastoris). []
Q11: How biodegradable is hexazinone, and what are the primary degradation pathways?
A11: Hexazinone can be biodegraded by soil microorganisms. [, ] Its degradation rate depends on factors such as soil moisture, temperature, pH, and the presence of degrading microbial populations. [, ] Primary degradation pathways involve demethylation, ring cleavage, and formation of various metabolites. []
Q12: What analytical methods are commonly used for detecting and quantifying hexazinone residues in environmental and plant samples?
A12: Several analytical techniques have been employed for hexazinone analysis, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














